molecular formula C6H6Cl2F6O B14339951 2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- CAS No. 101931-61-7

2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)-

Cat. No.: B14339951
CAS No.: 101931-61-7
M. Wt: 279.00 g/mol
InChI Key: QLVOOYXXQZSRGC-UHFFFAOYSA-N
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Description

2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- is a complex organic compound with the molecular formula C6H8Cl2F6O. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinct reactivity and structural features.

Preparation Methods

The synthesis of 2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- involves several steps, typically starting with the appropriate pentanol derivative. The introduction of chlorine and fluorine atoms can be achieved through halogenation reactions using reagents such as chlorine gas (Cl2) and fluorinating agents like sulfur tetrafluoride (SF4). The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective halogenation and to avoid over-substitution.

Industrial production methods may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to produce the desired compound efficiently. These methods are designed to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- is utilized in various scientific research fields, including:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the development of new halogenated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving halogenated substrates.

    Medicine: Research into potential pharmaceutical applications explores its use as a building block for drug development, especially for compounds targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants, due to its reactivity and stability.

Mechanism of Action

The mechanism by which 2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with active sites, influencing the activity of enzymes and altering metabolic pathways. The compound’s reactivity also allows it to participate in various chemical reactions, making it a versatile tool in research.

Comparison with Similar Compounds

Compared to other halogenated pentanols, 2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- is unique due to the presence of both chlorine and fluorine atoms. Similar compounds include:

    2-Pentanol, 4,4-dimethyl-: This compound lacks the halogen atoms, resulting in different reactivity and applications.

    Ethane, 2,2-dichloro-1,1,1-trifluoro-: While similar in having multiple halogen atoms, this compound has a simpler structure and different chemical properties.

Properties

CAS No.

101931-61-7

Molecular Formula

C6H6Cl2F6O

Molecular Weight

279.00 g/mol

IUPAC Name

4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol

InChI

InChI=1S/C6H6Cl2F6O/c1-3(7,8)2-4(15,5(9,10)11)6(12,13)14/h15H,2H2,1H3

InChI Key

QLVOOYXXQZSRGC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(F)(F)F)(C(F)(F)F)O)(Cl)Cl

Origin of Product

United States

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